molecular formula C7H10Cl2N2OS B13489058 4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride

4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride

Cat. No.: B13489058
M. Wt: 241.14 g/mol
InChI Key: UPAUFIHGOIUMMU-UHFFFAOYSA-N
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Description

4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride is a chemical compound with a unique structure that includes a thiophene ring substituted with an aminomethyl group, a chlorine atom, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride typically involves multi-step organic reactions. One common method starts with the thiophene ring, which is then chlorinated at the 5-position. The next step involves the introduction of the aminomethyl group at the 4-position through a nucleophilic substitution reaction. Finally, the carboxamide group is introduced via an amide coupling reaction. The hydrochloride salt is formed by treating the final product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups depending on the nucleophile used.

Scientific Research Applications

4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the chlorine atom and carboxamide group can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)benzonitrile hydrochloride
  • 4-(aminomethyl)benzeneboronic acid pinacol ester hydrochloride
  • Methyl 4-(aminomethyl)benzoate hydrochloride

Uniqueness

4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to benzene-based analogs. The chlorine atom also adds to its reactivity and potential for further functionalization, making it a versatile compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C7H10Cl2N2OS

Molecular Weight

241.14 g/mol

IUPAC Name

4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide;hydrochloride

InChI

InChI=1S/C7H9ClN2OS.ClH/c1-10-7(11)5-2-4(3-9)6(8)12-5;/h2H,3,9H2,1H3,(H,10,11);1H

InChI Key

UPAUFIHGOIUMMU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(S1)Cl)CN.Cl

Origin of Product

United States

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